molecular formula C12H16FN3O2S2 B2360180 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411304-13-5

2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride

Cat. No. B2360180
CAS RN: 2411304-13-5
M. Wt: 317.4
InChI Key: NKOCCUMKNNSHTB-UHFFFAOYSA-N
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Description

2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride, also known as DMTS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play important roles in various biological processes.

Mechanism of Action

2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride inhibits serine proteases by covalently binding to the active site of the enzyme. The sulfonyl fluoride group of 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride reacts with the serine residue of the enzyme, forming a stable covalent bond that blocks the enzymatic activity. This mechanism of action is irreversible and highly specific for serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has various biochemical and physiological effects. It can prevent blood clotting and reduce inflammation by inhibiting the activity of thrombin and other proteases involved in these processes. 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has also been shown to inhibit the growth and invasion of cancer cells by targeting serine proteases involved in tumor progression and angiogenesis.

Advantages and Limitations for Lab Experiments

2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has several advantages for lab experiments. It is a highly specific inhibitor of serine proteases, which allows for the selective inhibition of these enzymes without affecting other proteases. 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is also stable and easy to handle, making it suitable for various experimental conditions. However, 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has some limitations, including its irreversible mechanism of action, which can make it difficult to study the kinetics of enzyme inhibition. 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride also requires careful handling and storage due to its toxicity and reactivity.

Future Directions

There are several future directions for the use of 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research. One area of interest is the development of 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride-based drugs for the treatment of thrombotic disorders and inflammatory diseases. Another direction is the use of 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride as a tool for studying the role of serine proteases in various biological processes, including cancer progression, angiogenesis, and immune response. Furthermore, the development of new 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride derivatives with improved specificity and pharmacokinetic properties could lead to the discovery of novel therapeutic agents.

Synthesis Methods

2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride can be synthesized by reacting 2-aminoethylsulfonic acid with 1,4-dimethyl-3-thioacetyl-5-pyrazolone in the presence of triethylamine and then treating the resulting product with phosphoryl chloride and triethylamine. The final product is obtained by reacting the intermediate with sodium fluoride and sulfur tetrafluoride.

Scientific Research Applications

2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has been used in various scientific research fields, including biochemistry, pharmacology, and molecular biology. It has been shown to inhibit the activity of serine proteases such as trypsin, chymotrypsin, and thrombin, which are involved in blood coagulation, fibrinolysis, and inflammation. 2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has also been used to study the role of serine proteases in cancer progression, angiogenesis, and metastasis.

properties

IUPAC Name

2-[(1,4-dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2S2/c1-10-8-15(2)14-12(10)16(5-7-20(13,17)18)9-11-4-3-6-19-11/h3-4,6,8H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOCCUMKNNSHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N(CCS(=O)(=O)F)CC2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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